Lipophilicity Enhancement Over Non-Fluorinated Analog (3-Phenylpentan-3-ol)
The target compound demonstrates a significant increase in lipophilicity (XLogP3-AA = 3.6) compared to its non-fluorinated analog 3-phenylpentan-3-ol (XLogP3-AA = 2.5). The trifluoromethyl group contributes to an XLogP increase of 1.1 units, which is associated with enhanced membrane permeability and oral bioavailability in drug candidates [1] [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 3-Phenylpentan-3-ol (CAS 1565-71-5): XLogP3-AA = 2.5 |
| Quantified Difference | +1.1 units (44% increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher logP correlates with improved membrane permeability, a key factor in selecting building blocks for CNS or intracellular target-focused libraries.
- [1] PubChem. (2026). 3-(3-(Trifluoromethyl)phenyl)pentan-3-ol. CID 14740520. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 3-Phenylpentan-3-ol. CID 278477. National Center for Biotechnology Information. View Source
